molecular formula C12H11ClN4O3S B2403923 N-(4-chloro-3-nitrophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 306730-71-2

N-(4-chloro-3-nitrophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B2403923
CAS No.: 306730-71-2
M. Wt: 326.76
InChI Key: MLIWMQWHRJEHEF-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a nitrophenyl group, a chloro substituent, an imidazole ring, and a sulfanylacetamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves multiple steps:

    Nitration and Chlorination: The starting material, a phenyl ring, undergoes nitration to introduce a nitro group at the 3-position, followed by chlorination to add a chloro group at the 4-position.

    Imidazole Introduction: The imidazole ring is introduced through a nucleophilic substitution reaction, where an imidazole derivative reacts with an appropriate electrophile.

    Sulfanylacetamide Formation: The final step involves the formation of the sulfanylacetamide moiety through a reaction between a thiol and an acetamide derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chloro substituent can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chloro-3-nitrophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-3-nitrophenyl)-2-[(1H-imidazol-2-yl)sulfanyl]acetamide: Lacks the methyl group on the imidazole ring.

    N-(4-chloro-3-nitrophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propionamide: Has a propionamide group instead of an acetamide group.

Uniqueness

N-(4-chloro-3-nitrophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is unique due to the presence of both the nitrophenyl and imidazole moieties, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O3S/c1-16-5-4-14-12(16)21-7-11(18)15-8-2-3-9(13)10(6-8)17(19)20/h2-6H,7H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIWMQWHRJEHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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